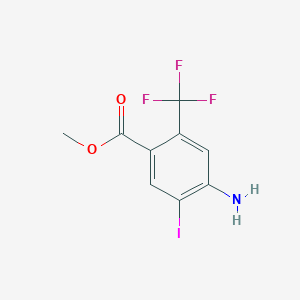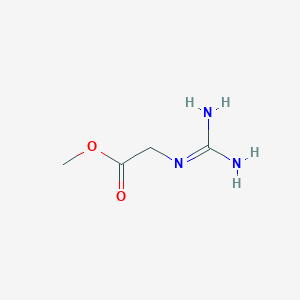![molecular formula C16H16F15NO4S B15201739 2-Propenoic acid, 2-[butyl[(pentadecafluoroheptyl)sulfonyl]amino]ethyl ester CAS No. 68298-60-2](/img/structure/B15201739.png)
2-Propenoic acid, 2-[butyl[(pentadecafluoroheptyl)sulfonyl]amino]ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propenoic acid, 2-[butyl[(pentadecafluoroheptyl)sulfonyl]amino]ethyl ester is a specialized chemical compound known for its unique properties and applications. This compound is characterized by the presence of a propenoic acid moiety linked to a butyl group and a pentadecafluoroheptyl sulfonyl amino group. The presence of fluorinated chains imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-[butyl[(pentadecafluoroheptyl)sulfonyl]amino]ethyl ester typically involves multiple steps, including the preparation of intermediate compounds. One common approach involves the reaction of 2-propenoic acid with butylamine to form an amide intermediate. This intermediate is then reacted with pentadecafluoroheptyl sulfonyl chloride under controlled conditions to yield the final ester product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as chromatography and distillation, is essential to obtain high-purity products suitable for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
2-Propenoic acid, 2-[butyl[(pentadecafluoroheptyl)sulfonyl]amino]ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids and sulfonyl derivatives.
Reduction: Reduction reactions can convert the ester group to alcohols or amines, depending on the reagents used.
Substitution: Nucleophilic substitution reactions can occur at the ester or sulfonyl groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, primary amines, thiols.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-Propenoic acid, 2-[butyl[(pentadecafluoroheptyl)sulfonyl]amino]ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of specialized polymers with unique properties, such as high thermal stability and chemical resistance.
Biology: Employed in the development of fluorinated biomolecules for imaging and diagnostic purposes.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants due to its excellent chemical resistance and durability
Mecanismo De Acción
The mechanism of action of 2-Propenoic acid, 2-[butyl[(pentadecafluoroheptyl)sulfonyl]amino]ethyl ester involves its interaction with molecular targets through its functional groups. The ester and sulfonyl groups can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The fluorinated chain enhances the compound’s hydrophobicity, allowing it to interact with lipid membranes and hydrophobic pockets in proteins .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Propenoic acid, 2-[butyl[(heptadecafluorooctyl)sulfonyl]amino]ethyl ester
- 2-Propenoic acid, 2-[methyl[(nonafluorobutyl)sulfonyl]amino]ethyl ester
- 2-Propenoic acid, 2-[methyl[(tridecafluorohexyl)sulfonyl]amino]ethyl ester
Uniqueness
2-Propenoic acid, 2-[butyl[(pentadecafluoroheptyl)sulfonyl]amino]ethyl ester is unique due to its specific fluorinated chain length, which imparts distinct physical and chemical properties. Compared to similar compounds, it offers a balance of hydrophobicity and reactivity, making it suitable for a broader range of applications. Its unique structure allows for the formation of stable complexes with various molecules, enhancing its utility in scientific research and industrial applications .
Propiedades
Número CAS |
68298-60-2 |
|---|---|
Fórmula molecular |
C16H16F15NO4S |
Peso molecular |
603.3 g/mol |
Nombre IUPAC |
2-[butyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptylsulfonyl)amino]ethyl prop-2-enoate |
InChI |
InChI=1S/C16H16F15NO4S/c1-3-5-6-32(7-8-36-9(33)4-2)37(34,35)16(30,31)14(25,26)12(21,22)10(17,18)11(19,20)13(23,24)15(27,28)29/h4H,2-3,5-8H2,1H3 |
Clave InChI |
ZGQOMXKQOOGSHP-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(CCOC(=O)C=C)S(=O)(=O)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[4-(Methylsulfonyl)phenyl]indoline](/img/structure/B15201662.png)

![(4R,7R)-2,2-difluoro-1,7-dimethylbicyclo[2.2.1]heptane-7-carbonyl fluoride](/img/structure/B15201673.png)
![4-Chloro-n-cyclopropyl-3-((1-(2,4-difluorophenyl)-7-methyl-6-oxo-6,7-dihydro-1h-pyrazolo[3,4-b]pyridin-4-yl)amino)benzamide](/img/structure/B15201676.png)
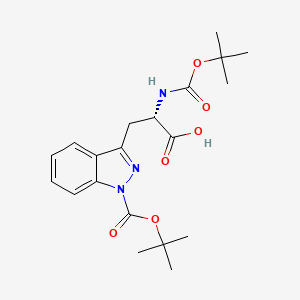
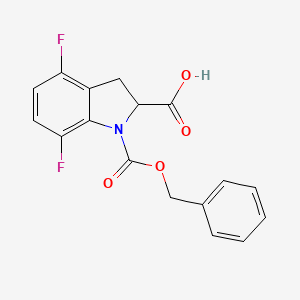
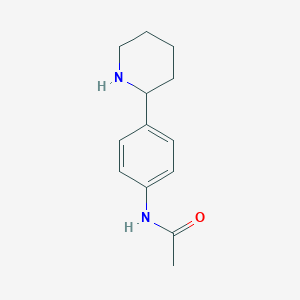
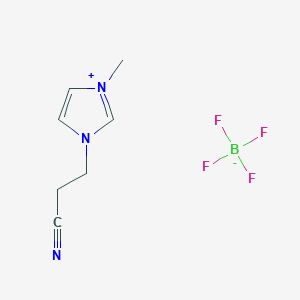
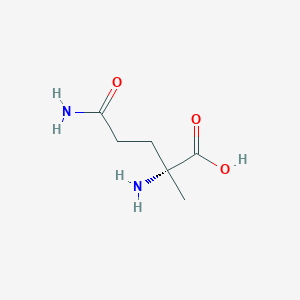
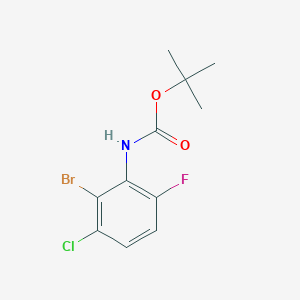
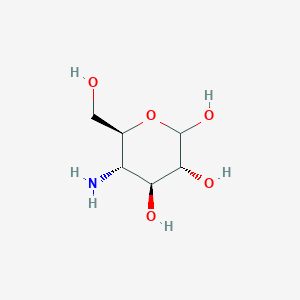
![3'-Chloro-[1,1'-biphenyl]-3,4,4'-triamine](/img/structure/B15201746.png)
